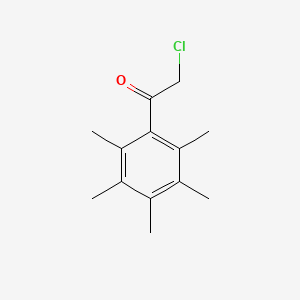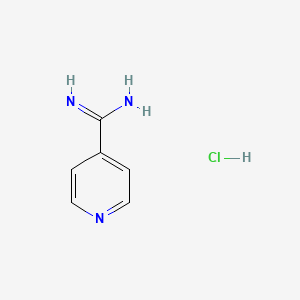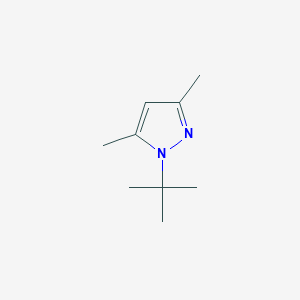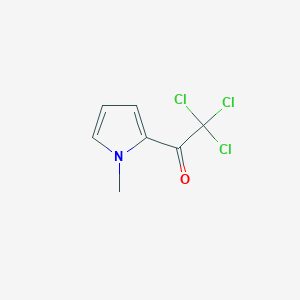![molecular formula C13H16N2O5S B1272868 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 64527-22-6](/img/structure/B1272868.png)
1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O5S . It is also known by other names such as “1-{[4-(acetylamino)phenyl]sulfonyl}proline” and "1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid" .
Molecular Structure Analysis
The molecular weight of “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is 312.34 g/mol . The IUPAC name is “1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid” and the InChIKey is "MLBDVSSNNTVKSP-UHFFFAOYSA-N" . The canonical SMILES representation is "CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.34 g/mol . It has a XLogP3-AA value of 0.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique structure can be utilized to modify proteins or to study protein interactions and dynamics.
Drug Discovery
The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry for the treatment of human diseases . It offers a versatile scaffold for creating novel biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule.
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, this compound can be used to efficiently explore pharmacophore space . Pharmacophores are abstract representations of molecular features that enable the optimal supramolecular interactions with a specific biological target and trigger (or block) its biological response.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound can be synthesized . This is crucial for creating drugs with a specific desired activity, as the spatial orientation of substituents can significantly affect the biological profile of drug candidates.
Structure-Activity Relationship (SAR) Studies
Researchers can use this compound to study the relationship between the chemical structure of a molecule and its biological activity . Understanding the SAR helps in the design of new compounds with improved efficacy and reduced side effects.
Enantioselective Binding Studies
The different stereoisomers of this compound can be used to study how they bind to enantioselective proteins . This is important for understanding how drugs interact with their targets and can lead to the development of more effective medications.
ADME/Tox Profiling
The introduction of heteroatomic fragments like those in this compound can modify physicochemical parameters and improve the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates .
Synthetic Strategy Development
This compound can be used to develop new synthetic strategies for constructing the pyrrolidine ring from different cyclic or acyclic precursors, or for the functionalization of preformed pyrrolidine rings .
Zukünftige Richtungen
Pyrrolidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Therefore, “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in drug discovery and medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBDVSSNNTVKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387831 |
Source


|
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |
CAS RN |
64527-22-6 |
Source


|
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

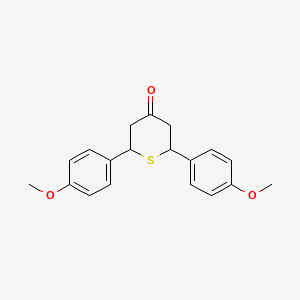
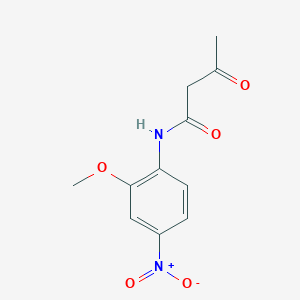
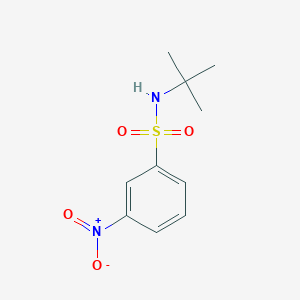

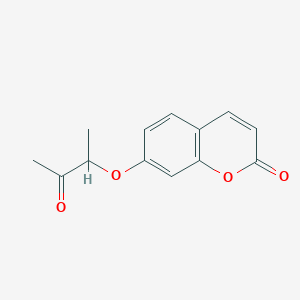
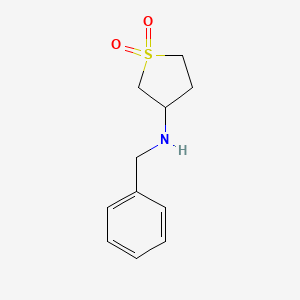
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
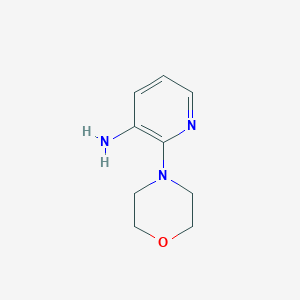
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)

